N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine
Description
N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine is a compound that features a pyrimidine ring substituted with a pyrrolidine group and two methyl groups
Properties
Molecular Formula |
C10H17N5 |
|---|---|
Molecular Weight |
207.28 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-2-pyrrolidin-1-ylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H17N5/c1-14(2)9-8(11)7-12-10(13-9)15-5-3-4-6-15/h7H,3-6,11H2,1-2H3 |
InChI Key |
LLBIIQMCEQLVMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1N)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine typically involves the reaction of pyrrolidine with a pyrimidine derivative. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications to introduce the dimethyl groups . The reaction conditions often include the use of trifluoroacetic acid as a catalyst and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the pyrrolidine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring and pyrrolidine group allow the compound to bind to specific sites on proteins, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents, such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- N4,N4-dimethylpyrimidine-4,5-diamine
- Pyrrolidine-substituted pyrimidines
Uniqueness
N4,N4-dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine is unique due to the combination of the pyrrolidine group and the dimethyl substitutions on the pyrimidine ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N4,N4-Dimethyl-2-(pyrrolidin-1-yl)pyrimidine-4,5-diamine is a compound that has garnered significant attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a dimethyl group at the N4 position and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of 195.23 g/mol. The structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties . Research has demonstrated its efficacy against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in vitro, particularly against the A431 vulvar epidermal carcinoma cell line, with IC50 values suggesting potent activity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 | 5.0 | Inhibition of proliferation |
| HCT116 | 3.2 | Induction of apoptosis |
The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of cyclin-dependent kinases (CDKs) . Specifically, the compound has been noted to inhibit CDK2 and CDK9, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through modulation of apoptotic pathways.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell migration and invasion in addition to proliferation. The results indicated that it could be a candidate for further development in cancer therapy.
- Animal Models : In vivo studies using mouse models demonstrated that administration of this compound resulted in substantial tumor growth reduction compared to control groups. The compound was well-tolerated with minimal side effects observed.
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate low cytotoxicity levels at therapeutic doses, making it a promising candidate for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
